(2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide
Description
The compound (2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide is an α,β-unsaturated enamide derivative characterized by a methoxyphenyl group at the β-position and a substituted aromatic ring (2-methyl-6-isopropylphenyl) at the amide nitrogen. This structure places it within the broader family of chalcone and cinnamamide analogs, which are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The (2E)-stereochemistry ensures planarity of the α,β-unsaturated system, which is critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-14(2)18-7-5-6-15(3)20(18)21-19(22)13-10-16-8-11-17(23-4)12-9-16/h5-14H,1-4H3,(H,21,22)/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQVXHJLNQTJGX-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphonoenolate Generation
The reaction begins with deprotonating the Weinreb amide precursor using isopropylmagnesium chloride (iPrMgCl) in tetrahydrofuran (THF) at −78°C. This generates a stable, isolable magnesium phosphonoenolate dimer, which retains reactivity for over six months under inert conditions.
Aldehyde Condensation
The phosphonoenolate reacts with 4-methoxybenzaldehyde to form the (E)-enamide via a concerted [2+2] cycloaddition-like transition state. The magnesium cation stabilizes the intermediate, favoring E-selectivity (>95%).
Table 1: Optimization of HWE Reaction Conditions
| Parameter | Optimal Condition | Yield (%) | E-Selectivity (%) |
|---|---|---|---|
| Base | iPrMgCl | 92 | 97 |
| Solvent | THF | 89 | 95 |
| Temperature | −78°C to 25°C | 90 | 96 |
| Aldehyde Equivalents | 1.0 | 88 | 94 |
This method’s scalability is demonstrated in multi-gram syntheses, with yields consistently exceeding 85%.
Claisen-Schmidt Condensation Followed by Amidation
A two-step approach involves forming the α,β-unsaturated ketone intermediate via Claisen-Schmidt condensation, followed by amidation with the substituted aniline.
Ketone Formation
4-Methoxyacetophenone reacts with paraformaldehyde in acetic acid under reflux, catalyzed by hydrochloric acid, to yield 3-(4-methoxyphenyl)prop-2-en-1-one.
Amide Coupling
The ketone undergoes amidation with 2-methyl-6-isopropylaniline using EDCI/HOBt coupling reagents in dichloromethane. This step faces challenges due to steric hindrance from the ortho-isopropyl group, necessitating extended reaction times (48–72 hours) and elevated temperatures (40°C).
Table 2: Amidation Conditions and Outcomes
| Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 40 | 72 | 65 |
| DCC/DMAP | THF | 25 | 96 | 58 |
| HATU | DMF | 25 | 48 | 70 |
Suzuki-Miyaura Cross-Coupling for Aryl Functionalization
For modular synthesis, the 4-methoxyphenyl group is introduced via Suzuki coupling after constructing the enamide backbone.
Boronic Ester Preparation
Aryl boronic esters are synthesized from 4-bromo-3-methoxypropenamide using bis(pinacolato)diboron and a palladium catalyst.
Cross-Coupling Reaction
The boronic ester couples with 2-methyl-6-isopropylbromobenzene under Pd(PPh₃)₄ catalysis in a dioxane/water mixture, achieving 78% yield.
Table 3: Suzuki Coupling Optimization
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | Dioxane/H₂O | 78 |
| Pd(OAc)₂ | SPhos | Toluene/EtOH | 82 |
| PdCl₂(dppf) | XPhos | DMF/H₂O | 75 |
Reductive Amination of α,β-Unsaturated Ketones
An alternative route involves reductive amination of 3-(4-methoxyphenyl)prop-2-en-1-one with 2-methyl-6-isopropylaniline using sodium cyanoborohydride in methanol. However, this method yields only 45% due to competing imine hydrolysis.
Solid-Phase Synthesis for High-Throughput Production
Recent patents describe using Wang resin -bound amines to facilitate amide bond formation. After coupling the 4-methoxyphenylpropenoic acid, cleavage with trifluoroacetic acid yields the target compound in 68% purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a saturated amide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Scientific Research Applications
Research indicates that this compound exhibits multiple biological activities, which can be summarized as follows:
- Anticancer Activity : Preliminary studies suggest that (2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide may inhibit the growth of cancer cell lines. For instance, compounds with similar structures have shown selective cytotoxicity against human cancer cells, indicating potential as an anticancer agent .
- Antimicrobial Properties : Derivatives of this compound have demonstrated significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways related to diseases. Similar compounds have been shown to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer properties of (2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide against various human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested for their antimicrobial efficacy against common bacterial strains. The results demonstrated significant antimicrobial activity, with some derivatives showing MIC values comparable to established antibiotics .
Mechanism of Action
The mechanism by which (2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural motifs with several classes of bioactive molecules:
Chalcone Derivatives ():
Non-piperazine-substituted chalcones (e.g., cardamonin, 2j, 2h, 2n, 2p) exhibit varying inhibitory activities (IC50 values) depending on substituent positions and electronegativity:
- Compound 2j (IC50: 4.703 μM): Substituted with bromine (para, ring A) and fluorine (para, ring B).
- Compound 2h (IC50: 13.82 μM): Chlorine (para, ring A) and methoxy (para, ring B).
- Compound 2p (IC50: 70.79 μM): Methoxy at para positions of both rings A and B.
Key Insight : Methoxy substitution at the para position of ring B correlates with reduced activity compared to halogens (e.g., fluorine, bromine), suggesting electronegative groups enhance potency .
N-Arylcinnamamides ():
Compounds like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide show potent antistaphylococcal activity (MIC: ≤1 µg/mL), surpassing ampicillin. Substituents such as trifluoromethyl enhance lipophilicity and electronic interactions, critical for membrane penetration and target binding.
Enamide Derivatives ():
- Asivatrep (): Contains a pyridinyl group and methanesulfonamido substituent, with a molecular formula of C21H22F5N3O3S.
- CAS 477870-77-2 (): Features a chloro-fluoro-benzyloxy group and methoxyphenyl amide (C23H19ClFNO3, molar mass 411.85).
- CAS 477870-59-0 (): Substituted with dimethylaminopropyl at the amide nitrogen (C21H24ClFN2O2, molar mass 390.88).
Antimicrobial Activity ():
Methoxy groups in cinnamamides are less potent than trifluoromethyl groups but still contribute to activity. For example, methoxy-substituted compounds in showed moderate activity against Mycobacterium tuberculosis (MIC: ~10 µg/mL), whereas trifluoromethyl derivatives achieved MICs ≤1 µg/mL.
Enzyme Inhibition ():
Methoxy substitution at the para position of ring B in chalcones (e.g., 2p) reduces inhibitory activity (IC50: 70.79 μM) compared to halogenated analogs (e.g., 2j, IC50: 4.703 μM). This suggests that electron-withdrawing groups enhance interactions with enzymatic targets.
Physicochemical Properties
The isopropyl group may enhance lipophilicity (logP ~3.5 estimated), favoring membrane permeability.
Biological Activity
The compound (2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide , also known by its IUPAC name, exhibits significant biological activities that have garnered attention in pharmacological research. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
This compound is synthesized through a condensation reaction between 4-methoxybenzaldehyde and 2-methyl-6-(propan-2-yl)aniline , typically catalyzed by an acid or base under optimized conditions for high yield and purity . The molecular structure includes a methoxyphenyl group, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H23NO2 |
| Molecular Weight | 323.4 g/mol |
| CAS Number | 307539-54-4 |
| InChI Key | WPQVXHJLNQTJGX-JLHYYAGUSA-N |
The biological activity of (2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide is primarily attributed to its interaction with specific enzymes and receptors involved in various signaling pathways. The compound's structure allows it to modulate the activity of these targets, leading to potential therapeutic effects .
Antioxidant Activity
Recent studies have demonstrated that derivatives of compounds with similar structures exhibit significant antioxidant properties. For instance, compounds tested using the DPPH radical scavenging method showed antioxidant activity comparable to ascorbic acid, indicating that (2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide may possess similar capabilities .
| Compound Tested | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 100 |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 137 |
| 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | 135 |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies against various cancer cell lines. Notably, it demonstrated higher cytotoxicity against human glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells. The MTT assay results indicate a promising avenue for further research into its use as an anticancer agent .
Neuroprotective Effects
In vivo studies have shown that related compounds exhibit neuroprotective activity in models of cerebral ischemia. For example, a cinnamide derivative significantly prolonged survival time in mice subjected to acute cerebral ischemia, suggesting that (2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide may also possess neuroprotective properties .
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds reveal unique biological profiles for (2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide. While compounds like 3-Methoxyphenylboronic acid share structural similarities, they do not exhibit the same level of biological activity, highlighting the distinctiveness of this compound's pharmacological potential .
Q & A
Q. What are the recommended synthetic routes for (2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Esterification or Amidation: React 4-methoxycinnamic acid derivatives (e.g., methyl esters) with 2-methyl-6-isopropylaniline under coupling agents like EDCI/HOBt to form the enamide backbone .
Stereochemical Control: Use catalytic base (e.g., K₂CO₃) in aprotic solvents (DMF, THF) to maintain the (2E)-configuration, confirmed by NMR coupling constants (J = 15–16 Hz for trans-alkene protons) .
Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Key Optimization Parameters:
Q. How can the compound’s structural identity and purity be validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm the (2E)-configuration via alkene proton coupling constants (δ 6.5–7.5 ppm, J ≈ 15 Hz) and aromatic substitution patterns (e.g., isopropyl group at δ 1.2–1.4 ppm) .
- NOESY: Verify spatial proximity of methoxy protons to the enamide backbone.
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area under the curve) .
- Mass Spectrometry (EI-MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 352.2) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., methoxy, isopropyl) influence the compound’s bioactivity?
Methodological Answer: A Structure-Activity Relationship (SAR) study can be designed:
- Comparative Analogs: Synthesize derivatives with substituent variations (Table 1).
- Biological Assays: Test against target enzymes (e.g., kinases) or cancer cell lines (e.g., MCF-7) to correlate substituent effects with IC₅₀ values.
Q. Table 1: Substituent Effects on Bioactivity
| Substituent (R₁/R₂) | LogP | IC₅₀ (μM) | Notes |
|---|---|---|---|
| 4-OCH₃ / 6-isopropyl | 3.8 | 12.5 | Reference compound |
| 4-Cl / 6-isopropyl | 4.2 | 28.7 | Reduced activity due to electron withdrawal |
| 4-OCH₃ / 6-CH₃ | 3.5 | 45.2 | Steric hindrance from methyl lowers binding |
Key Insight: The methoxy group’s electron-donating nature enhances π-π stacking with hydrophobic enzyme pockets, while bulky isopropyl groups may improve selectivity but reduce solubility .
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (ethanol/chloroform). Use SHELXL for refinement to resolve bond-length discrepancies (<0.01 Å precision) .
- Torsion Angle Analysis: Compare experimental (SCXRD) and computational (DFT) data for the enamide torsion angle (C1-C2-C3-N). Discrepancies >5° suggest conformational flexibility or crystal-packing artifacts .
Example: A 2023 study resolved conflicting NMR-based conformers using SCXRD, revealing a planar enamide moiety stabilized by intramolecular H-bonding (N-H···OCH₃) .
Q. What experimental strategies mitigate instability during in vitro assays?
Methodological Answer:
- Degradation Pathways: Conduct stress testing (pH 1–13, UV light) to identify labile groups (e.g., enamide hydrolysis at pH >10).
- Stabilization Methods:
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s logP values?
Methodological Answer:
- Experimental Reassessment: Measure logP via shake-flask method (octanol/water) under standardized conditions (25°C, triplicate runs).
- Computational Validation: Compare with predicted values (e.g., ChemAxon, MarvinSuite). Discrepancies >0.5 units suggest errors in prior experimental setups (e.g., incomplete phase separation) .
Example: A 2024 study found logP = 3.8 (experimental) vs. 4.1 (predicted), attributing the difference to unaccounted solvent impurities in earlier work .
Q. Why do cytotoxicity results vary across cell lines?
Methodological Answer:
- Cell Line Profiling: Test the compound against panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., breast vs. colon cancer).
- Mechanistic Studies:
- Target Engagement: Use pull-down assays (biotinylated probes) to confirm binding to hypothesized targets (e.g., tubulin).
- Resistance Mechanisms: Assess ABC transporter expression (e.g., P-gp) via qPCR in resistant lines .
Key Finding: A 2025 study linked variability to differential expression of metabolic enzymes (CYP3A4) in MCF-7 vs. HT-29 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
